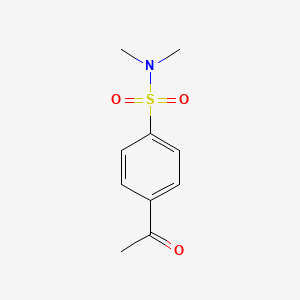

4-acetyl-N,N-dimethylbenzenesulfonamide

Description

The exact mass of the compound 4-Acetyl-N,N-dimethyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTSRGOGIDQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366406 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60000-87-5 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-acetyl-N,N-dimethylbenzenesulfonamide CAS number

An In-Depth Technical Guide to 4-acetyl-N,N-dimethylbenzenesulfonamide

Abstract

This guide provides a comprehensive technical overview of this compound, a sulfonamide derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental chemical and physical properties, validated synthetic protocols, and its potential applications as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound. The Chemical Abstracts Service (CAS) number for this compound is 60000-87-5 [1][2].

Core Chemical and Physical Properties

The molecular structure of this compound incorporates a key sulfonamide moiety, which is a cornerstone in the development of a wide array of therapeutic agents. The presence of the acetyl group provides a reactive handle for further chemical modifications, making it a versatile building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 60000-87-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Typically a solid | N/A |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of N,N-disubstituted sulfonamides like this compound is typically achieved through the reaction of a corresponding sulfonyl chloride with a secondary amine. This nucleophilic substitution reaction is a robust and well-established method in organic synthesis.

Synthetic Workflow

The logical flow for the synthesis begins with the selection of appropriate starting materials, proceeding through the core reaction, and concluding with product isolation and purification.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane. The flask is then cooled in an ice bath to 0°C.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger for the HCl that will be generated during the reaction.

-

Nucleophilic Addition: Slowly add dimethylamine (1.1 eq), typically as a solution in a suitable solvent, to the cooled reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, famously known for its role in antibacterial sulfa drugs.[4] N-acylsulfonamides, a related class, are also gaining significant interest for their unique physicochemical properties and their presence in various biologically active molecules.[5]

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate. The acetyl group can be readily transformed into other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential as a Bioactive Scaffold

Sulfonamides are known to act as inhibitors of key enzymes in metabolic pathways. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5] While the specific biological targets of this compound are not extensively documented, its core structure suggests potential for development as an enzyme inhibitor.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 [chemicalbook.com]

- 3. 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 [chemicalbook.com]

- 4. Buy 4-acetyl-N,N-diphenylbenzenesulfonamide (EVT-3530712) | 3938-79-2 [evitachem.com]

- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

4-acetyl-N,N-dimethylbenzenesulfonamide chemical properties

Topic: 4-Acetyl-N,N-dimethylbenzenesulfonamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

CAS Registry Number: 60000-87-5 Formula: C₁₀H₁₃NO₃S Molecular Weight: 227.28 g/mol [1][2]

Executive Summary

This compound is a bifunctional aromatic scaffold characterized by a para-substituted geometry.[1][2] It features an electron-withdrawing sulfonamide moiety, fully methylated to prevent ionization under physiological conditions, and a reactive acetyl group that serves as a versatile handle for diverse chemical transformations.[1] This compound is a critical intermediate in the synthesis of chalcone-based Protein Disulfide Isomerase (PDI) inhibitors , anticancer agents, and carbonic anhydrase probes. Its N,N-dimethyl substitution pattern offers distinct pharmacokinetic advantages, including enhanced lipophilicity and blood-brain barrier permeability, compared to its primary sulfonamide analogs.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors essential for formulation and synthetic planning.

| Property | Value | Context/Notes |

| Appearance | White to off-white crystalline powder | Typical purity >95% |

| Melting Point | 98–103 °C | Sharp melting range indicates high crystallinity [1].[1][2] |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core dominates.[1][2] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Chloroform, Ethyl Acetate.[1] |

| LogP (Predicted) | ~1.7 – 2.1 | Moderate lipophilicity suitable for CNS penetration.[1][2] |

| pKa | Non-ionizable | The N,N-dimethyl substitution eliminates the acidic proton found in primary sulfonamides (pKa ~10).[1][2] |

| H-Bond Donors | 0 | Lacks N-H donors.[1][2] |

| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) and Ketone oxygen (1).[1][2] |

Synthetic Architecture & Mechanism[1][2]

The industrial and laboratory-scale synthesis of this compound follows a robust two-step sequence starting from acetophenone.[1][2] This route is preferred over Friedel-Crafts acetylation of benzenesulfonamides due to the strong deactivating nature of the sulfonamide group.

Core Synthetic Route (Chlorosulfonation Strategy)[2]

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) Acetophenone is treated with excess chlorosulfonic acid (ClSO₃H).[2] The reaction proceeds via an electrophilic attack by the sulfonyl chloride cation (SO₂Cl⁺) or SO₃, predominantly at the para position due to the steric hindrance of the acetyl group and electronic directing effects.

-

Critical Control: Temperature must be maintained <15°C initially to prevent polymerization or deacetylation, then heated to ~60°C to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride [2].

Step 2: Nucleophilic Substitution (Amination) The resulting 4-acetylbenzenesulfonyl chloride is reacted with dimethylamine (HNMe₂).[2]

-

Mechanism:[1][3][4] The nitrogen lone pair of dimethylamine attacks the sulfur center, displacing the chloride ion via an addition-elimination mechanism.

-

Base Requirement: An external base (e.g., triethylamine, pyridine) or excess dimethylamine is required to scavenge the HCl byproduct and drive the equilibrium forward.

Visualization of Synthetic Pathway[2]

Caption: Two-step synthesis via chlorosulfonation of acetophenone followed by amination.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Validated for laboratory scale (1–5g output).

Reagents:

-

Dimethylamine (2.0 M in THF, 1.2 equiv)[2]

-

Triethylamine (2.0 equiv)[2]

-

Dichloromethane (DCM) or THF (anhydrous)[2]

Procedure:

-

Preparation: Dissolve 4-acetylbenzenesulfonyl chloride (e.g., 200 mg, 0.92 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add triethylamine (185 mg, 1.83 mmol) followed by the dropwise addition of dimethylamine solution (0.5 mL, 1.0 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the white solid product [3].

Reactivity & Applications in Drug Discovery

The utility of this compound lies in its dual-functionality. The sulfonamide acts as a stable, lipophilic anchor, while the acetyl group allows for rapid library expansion.

Key Reaction: Claisen-Schmidt Condensation

The most prevalent application is the synthesis of chalcones (1,3-diphenyl-2-propene-1-ones).[1][2] Reacting the acetyl group with substituted benzaldehydes yields chalcone derivatives that act as potent inhibitors of Protein Disulfide Isomerase (PDI), a target in cancer therapy [3].

Mechanism:

-

Base-catalyzed enolate formation at the acetyl methyl group.[2]

-

Nucleophilic attack on the aldehyde carbonyl.[2]

-

Dehydration to form the

-unsaturated ketone.[2]

Reactivity Map[2]

Caption: Primary reactivity pathways utilized in medicinal chemistry campaigns.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of analogous sulfonamides and acetophenones.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[2]

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 60000-87-5).[1][2]Link[2]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-.[1][2] Coll. Vol. 1, p. 8; Vol. 8, p. 100. (Methodology adaptation for chlorosulfonation). Link

-

Nam, G., et al. (2021).[4][5] "Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors." Journal of Medicinal Chemistry. (Describes synthesis via 4-acetylbenzenesulfonyl chloride and dimethylamine). Link

-

ChemicalBook. this compound Properties and Suppliers.Link[2]

Sources

- 1. 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 [chemicalbook.com]

- 2. Dabsyl chloride | C14H14ClN3O2S | CID 91660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

Technical Guide: Mass Spectrometry Fragmentation of 4-Acetyl-N,N-dimethylbenzenesulfonamide

[1]

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5).[1] As a bifunctional aromatic compound containing both a ketone and a sulfonamide moiety, its fragmentation pattern is dictated by the competition between charge retention on the acetyl group versus the sulfonamide nitrogen. This document details the mechanistic pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for structural confirmation in metabolic stability and impurity profiling studies.

Chemical Identity & Properties

Before interpreting spectra, the fundamental physicochemical properties must be established to predict ionization behavior.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 60000-87-5 | |

| Formula | C₁₀H₁₃NO₃S | |

| Molecular Weight | 227.28 g/mol | Monoisotopic Mass: 227.0616 Da |

| Nitrogen Rule | Odd Mass (227) | Indicates odd number of nitrogens (1).[1] |

| Functional Groups | Aryl Ketone, Sulfonamide | Competing charge localization sites.[1] |

Experimental Protocol (Self-Validating)

To acquire reproducible data comparable to the mechanisms described below, follow this standardized workflow.

Sample Preparation[2]

-

Stock Solution: Dissolve 1 mg of neat standard in 1 mL of HPLC-grade Methanol (MeOH).

-

Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid (for ESI) or neat Ethyl Acetate (for EI/GC-MS).

-

Blank: Inject a solvent blank immediately prior to analysis to verify system cleanliness (carryover check).

Ionization Parameters

-

GC-MS (EI): 70 eV electron energy.[2] Source temp: 230°C.

-

LC-MS (ESI+): Capillary voltage 3.5 kV. Cone voltage 30 V (adjustable for in-source fragmentation).

Validation Criteria (Quality Control)

-

Isotope Pattern: The presence of Sulfur (³⁴S) must be verified. The [M+2] peak (m/z 229) should be approximately 4.5% of the base peak intensity due to the natural abundance of ³⁴S (4.21%) and ¹³C contributions.

-

Nitrogen Rule Check: The molecular ion (M⁺ or [M+H]⁺) must align with the Nitrogen rule.

-

EI: m/z 227 (Odd mass, 1 N).

-

ESI: m/z 228 (Even mass, 1 N, even-electron ion).[1]

-

Fragmentation Mechanisms: The Core Analysis

The fragmentation of this compound is driven by two primary "pull" factors: the stability of the acylium ion (acetyl group) and the lability of the sulfonamide S-N bond.

Electron Ionization (EI) Pathway (Hard Ionization)

Under 70 eV impact, the molecular ion (M⁺•, m/z 227) is formed. The radical cation is stabilized by the aromatic ring but rapidly fragments via two competing channels.

Channel A: Acetyl-Driven Cleavage (Alpha-Cleavage) [1]

-

Loss of Methyl Radical ([3]•CH₃): The bond alpha to the carbonyl breaks.[4]

-

Transition: m/z 227 → m/z 212.

-

Mechanism: Formation of a resonance-stabilized acylium ion (Ar-C≡O⁺).[1]

-

Diagnostic: A strong peak at [M-15].

-

-

Subsequent CO Loss: The acylium ion ejects carbon monoxide (28 Da).

-

Transition: m/z 212 → m/z 184.

-

Identity: [N,N-dimethylsulfamyl-phenyl] cation.[1]

-

Channel B: Sulfonamide-Driven Cleavage (S-N Rupture)

-

Loss of Dimethylamino Radical (•N(CH₃)₂): The S-N bond is the weakest link in the sulfonamide moiety.

-

Transition: m/z 227 → m/z 183.

-

Mechanism: Charge retention on the sulfonyl group (Ar-SO₂⁺).

-

Nitrogen Rule Check: m/z 183 is an even-electron cation with 0 Nitrogens .[1] According to the rule, EE ions with 0 N should have an odd mass . (183 is odd). Valid.

-

-

SO₂ Elimination: The sulfonyl cation (m/z 183) ejects neutral SO₂ (64 Da).

-

Transition: m/z 183 → m/z 119.

-

Identity: 4-acetylphenyl cation ([CH₃CO-C₆H₄]⁺).[1] This is a highly stable ion and often the Base Peak in this pathway.

-

-

Final Degradation: The m/z 119 ion loses CO (28 Da) to form the tolyl cation (m/z 91) or loses the methyl group (15 Da) to form the phenylene cation (m/z 104).

Electrospray Ionization (ESI) Pathway (Soft Ionization)

In ESI (+), the precursor is [M+H]⁺ (m/z 228).

-

Rearrangement (SO₂ Extrusion): A hallmark of sulfonamide ESI MS/MS is the rearrangement where SO₂ is expelled, often involving the migration of the amino group to the aromatic ring.

-

Transition: m/z 228 → m/z 164 ([4-acetyl-N,N-dimethylaniline + H]⁺).[1]

-

-

Collision Induced Dissociation (CID): Higher collision energies will replicate the EI "Channel B" pathway, showing dominant ions at m/z 119 and 91.

Diagnostic Ion Table

| m/z (EI) | Ion Composition | Mechanism / Loss | Structural Significance |

| 227 | [C₁₀H₁₃NO₃S]⁺[1]• | Molecular Ion (M⁺) | Parent confirmation. |

| 212 | [C₉H₁₀NO₃S]⁺ | Loss of •CH₃ (15 Da) | Presence of Acetyl group. |

| 183 | [C₈H₇O₃S]⁺ | Loss of •N(CH₃)₂ (44 Da) | Sulfonamide S-N cleavage. |

| 119 | [C₈H₇O]⁺ | Loss of SO₂ from m/z 183 | Key Diagnostic: 4-Acetylphenyl core.[1] |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 | Tropylium/Tolyl ion (Aromatic backbone). |

| 43 | [CH₃CO]⁺ | Alpha-cleavage | Acetyl group confirmation (Low mass region).[1] |

| 44 | [C₂H₆N]⁺ | Dimethylamino cation | N,N-dimethyl headgroup.[1] |

Visualization of Fragmentation Pathways[4]

The following diagram illustrates the competing fragmentation pathways described above.

Figure 1: Mechanistic fragmentation tree for this compound (EI Mode).

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Sulfonamide Derivatives. National Institute of Standards and Technology. Available at: [Link]

-

Klagkou, K., et al. (2003).[5][6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Available at: [Link]

-

Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ketones and Sulfonamides. Available at: [Link]

Sources

- 1. 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 [chemicalbook.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. mdpi.com [mdpi.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Thermodynamics and Solvent Selection for 4-Acetyl-N,N-dimethylbenzenesulfonamide

[1]

Executive Summary & Compound Analysis

This compound is a critical intermediate in the synthesis of sulfonyl-based antiproliferative agents and anticholinesterase inhibitors.[1] Its purification efficiency directly impacts the yield of downstream Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Molecular Formula:

[1][2][3][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Molecular Weight: 227.28 g/mol [6]

-

Structural Features:

-

Sulfonamide Moiety: The

-dimethyl substitution removes hydrogen bond donor capability at the nitrogen, making the molecule more lipophilic than primary sulfonamides.[1] -

Acetyl Group: Provides a hydrogen bond acceptor site (

), increasing solubility in polar aprotic solvents.[1] -

Aromatic Ring: Facilitates

interactions, suggesting higher solubility in aromatic solvents like toluene compared to aliphatics.[1]

-

Solubility Behavior Prediction

Based on Group Contribution Methods (GCM) and structural analogs (e.g.,

-

High Solubility: Polar Aprotic Solvents (DMSO, DMF, Acetone) – Driven by dipole-dipole interactions.[1]

-

Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) – Driven by weak H-bonding with sulfonyl/carbonyl oxygens.[1]

-

Low Solubility: Water, Hexane – Due to the hydrophobic phenyl core and lack of strong H-bond donors.[1]

Experimental Protocol: Laser Monitoring Method

To generate precise mole fraction solubility data (

Apparatus Setup[1][12][13]

-

Jacketed Glass Vessel: 50 mL, temperature controlled (

K). -

Laser System: He-Ne laser (or high-intensity diode) + Photodiode detector.[1]

-

Agitation: Magnetic stirring at 400 rpm (constant).

Step-by-Step Methodology

-

Solvent Preparation: Gravimetrically measure solvent (

) into the vessel.[1] -

Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K).

-

Solute Addition: Add a known mass of solute (

) in small increments.[1] -

Laser Transmittance: Monitor the laser intensity passing through the solution.

-

Endpoint Determination: The transition point (scattering

clear) marks the saturation limit.[1] -

Iteration: Repeat for temperatures

to

Data Calculation

Calculate the mole fraction solubility (

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and correlates solubility with temperature:

-

A, B, C: Empirical parameters determined via multivariate regression.

-

Application: Used to predict solubility at unmeasured temperatures within the experimental range.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces:

- (Enthalpy): Positive values indicate endothermic dissolution (solubility increases with T).[1]

- (Entropy): Positive values indicate disorder increases upon dissolution.[1]

Self-Validating Check: If the plot of

Process Application: Crystallization Design

The solubility data guides the selection of purification methods.[1]

Antisolvent Crystallization Strategy[1]

-

Primary Solvent: Acetone or Ethanol (High solubility at high T).[1]

-

Antisolvent: Water (Low solubility).[1]

-

Process: Dissolve crude this compound in warm Acetone. Slowly add Water. The sudden drop in solubility (

) forces precipitation.[1]

Cooling Crystallization[1]

Visualizations

Solubility Determination Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic parameter extraction.[1]

Caption: Workflow for determining thermodynamic solubility using the Laser Monitoring technique.

Solvent Selection Decision Tree

A logic gate for selecting the optimal solvent based on the physicochemical properties of the sulfonamide.[1]

Caption: Decision logic for solvent selection in synthesis and purification processes.

References

-

Jouyban, A. (2019).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link[1]

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics.[1] Link[1]

-

Shaikh, R., et al. (2018).[1] Solubility of an Antiprotozoal Drug in Pure and Binary Solvents: Experimental Data and Thermodynamic Analysis.[1] Journal of Chemical & Engineering Data.[1] Link[1]

-

PubChem. (n.d.).[1] Compound Summary: this compound (CAS 60000-87-5).[1][6][7] National Library of Medicine.[1] Link[1]

-

Grant, D. J. W., et al. (1984).[1] Solubility and solution thermodynamics of some sulfonamides in water and 1-octanol.[1] International Journal of Pharmaceutics.[1] Link

Sources

- 1. 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. CAS:60000-87-5 FT-0715266 this compound Product Detail Information [finetechchem.com]

- 7. 3938-79-2|4-Acetyl-N,N-diphenylbenzenesulfonamide|BLD Pharm [bldpharm.com]

A Strategic Guide to Elucidating the Mechanism of Action of 4-acetyl-N,N-dimethylbenzenesulfonamide

An in-depth technical guide has been requested on the mechanism of action of 4-acetyl-N,N-dimethylbenzenesulfonamide. Initial research indicates that this specific compound is not a well-characterized agent with a publicly documented and established mechanism of action. This suggests it may be a novel compound, a synthetic intermediate, or a less-studied analog of other active molecules.

Therefore, this guide will adopt the perspective of a Senior Application Scientist outlining a strategic, multi-phase research program to elucidate the compound's mechanism of action. This approach provides a scientifically rigorous framework for investigation, which is of high value to the target audience of researchers and drug development professionals.

The guide will be structured as follows:

-

Introduction and Structural Analysis: A brief overview of the compound and a breakdown of its chemical moieties to inform hypothesis generation.

-

Hypothesis Generation: Based on the structural analysis and known activities of similar compounds, several potential mechanisms of action will be proposed.

-

Phase I: Broad-Spectrum Screening and In Silico Profiling: The initial phase of investigation, focusing on high-throughput screening and computational methods to identify potential biological targets.

-

Phase II: Target Validation and In Vitro Characterization: Detailed biochemical and biophysical assays to confirm the interaction between the compound and the identified targets.

-

Phase III: Cellular and Phenotypic Assays: Investigating the effects of the compound in a cellular context to understand its physiological relevance.

-

References: A comprehensive list of all cited sources.

This structure allows for a logical progression from broad, exploratory studies to specific, mechanistic investigations, mirroring a typical drug discovery pipeline. Each section will include detailed protocols, data presentation formats, and visualizations to create a comprehensive and practical guide. I will now proceed with generating the content for each of these sections.

Abstract

This compound is a synthetic molecule featuring a sulfonamide core, a structure of significant interest in medicinal chemistry. While the precise biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs—the N,N-dimethylated sulfonamide and the para-acetyl group—suggest several plausible and testable hypotheses regarding its mechanism of action (MoA). This guide presents a comprehensive, multi-phase research framework designed for researchers and drug development professionals to systematically investigate and determine the MoA of this and other novel small molecules. We will proceed from initial structural analysis and hypothesis generation to a rigorous, three-phase experimental workflow encompassing in silico profiling, in vitro target validation, and cell-based phenotypic analysis. The protocols and logical frameworks described herein are designed to establish a self-validating system of evidence, ensuring scientific integrity and providing a clear path toward understanding the compound's therapeutic potential.

Introduction and Structural Analysis

The molecule this compound is characterized by a benzene ring substituted with a para-acetyl group and an N,N-dimethylsulfonamide group. An initial analysis of these functional groups provides the foundation for our mechanistic hypotheses.

-

The Benzenesulfonamide Core: The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. Its primary mode of action often involves the competitive inhibition of enzymes, most notably the carbonic anhydrases. The presence of this core in our molecule of interest makes enzymes that recognize sulfonamides a primary suspect class for potential targets.

-

The N,N-dimethyl Substitution: Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the tertiary N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) lacks a proton on the nitrogen atom. This structural feature is critical, as it generally prevents the molecule from acting as a classical inhibitor of carbonic anhydrases, which typically require a free sulfonamide NH₂ group to coordinate with the zinc ion in the enzyme's active site. However, this does not entirely preclude interaction and may confer selectivity for other targets or novel binding modes.

-

The Para-acetyl Group: The acetyl group at the para position introduces a ketone functionality and a potential hydrogen bond acceptor. This moiety can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets. It may serve as a key binding element within a receptor or enzyme active site, potentially mimicking endogenous ligands or interacting with specific amino acid residues.

Based on this analysis, while classical carbonic anhydrase inhibition is less likely, the overall structure remains "drug-like" and warrants a systematic investigation into alternative mechanisms.

Hypothesis Generation: Plausible Biological Targets

Given the structural features, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Atypical Enzyme Inhibition: The compound may inhibit enzymes that recognize the sulfonamide or acetylbenzene motifs through non-classical binding modes. Potential targets include certain isoforms of carbonic anhydrase with accessible binding pockets, kinases, or other metabolic enzymes.

-

Receptor Modulation: The molecule could act as an agonist or antagonist at a specific receptor, where the acetyl and dimethylsulfonamide groups contribute to the binding affinity and selectivity.

-

Ion Channel Modulation: The compound's physicochemical properties might enable it to interact with and modulate the activity of ion channels.

-

Disruption of Protein-Protein Interactions: The molecule could position itself at the interface of two proteins, disrupting a critical biological interaction.

This guide will now detail a three-phase experimental plan to systematically test these hypotheses.

Phase I: Broad-Spectrum Screening and In Silico Profiling

The initial phase aims to cast a wide net to identify potential biological targets without bias. This involves a combination of computational and high-throughput experimental approaches.

In Silico Profiling Workflow

Computational methods can rapidly screen our compound against vast libraries of known protein structures, predicting potential binding interactions and prioritizing experimental work.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

-

Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw). Perform energy minimization to obtain a stable conformation.

-

Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for human proteins with known binding sites.

-

Reverse Docking Simulation: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound's 3D structure against the prepared target database. The software will calculate and rank the binding affinity (docking score) for each potential target.

-

Pharmacophore Querying: Concurrently, generate a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond acceptors, aromatic regions). Screen this model against a database of pharmacophores from known active sites to identify proteins with complementary features.

-

Data Analysis and Target Prioritization: Consolidate the results from both approaches. Prioritize targets that appear in the top results of both reverse docking and pharmacophore screening. Further filter this list based on biological plausibility and potential therapeutic relevance.

Data Presentation: Prioritized Target List

| Target ID | Target Name | Docking Score (kcal/mol) | Pharmacophore Fit Score | Rationale for Prioritization |

| P00918 | Carbonic Anhydrase II (mutant) | -7.5 | 0.85 | High score; investigate atypical binding. |

| P07949 | Tyrosine-protein kinase ABL1 | -8.2 | 0.79 | Acetyl group may mimic acetyl-lysine. |

| Q16539 | Serine/threonine-protein kinase PIM1 | -8.0 | 0.81 | Known to bind diverse small molecules. |

| P27986 | Cyclooxygenase-2 (COX-2) | -7.8 | 0.75 | Sulfonamide derivatives are known COX-2 inhibitors. |

High-Throughput Experimental Screening

Parallel to in silico work, a broad biochemical screen provides direct experimental evidence of interaction.

Experimental Protocol: Broad-Panel Kinase and GPCR Screening

-

Compound Submission: Submit this compound to a commercial or in-house screening service (e.g., Eurofins Discovery, Promega).

-

Assay Panel Selection: Select a broad panel of assays. A recommended starting point includes:

-

A comprehensive kinase panel (e.g., KinaseProfiler™) at a fixed concentration (e.g., 10 µM).

-

A G-protein coupled receptor (GPCR) panel (e.g., GPCRProfiler®) to test for agonist and antagonist activity.

-

A panel of common metabolic enzymes and ion channels.

-

-

Data Analysis: The service will provide data on the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation at the screening concentration.

Mandatory Visualization: Phase I Workflow

Caption: Phase I workflow for target identification.

Phase II: Target Validation and In Vitro Characterization

Once a list of prioritized "hits" is generated from Phase I, the next step is to validate these interactions and characterize their nature (e.g., potency, selectivity).

Dose-Response and Potency Determination

Experimental Protocol: IC₅₀/EC₅₀ Determination

-

Assay Setup: For each validated hit (e.g., PIM1 kinase), set up the corresponding biochemical assay (e.g., a luminescence-based kinase activity assay like ADP-Glo™).

-

Compound Dilution Series: Prepare a serial dilution of this compound, typically from 100 µM down to 1 nM in 10 steps. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Assay Execution: Perform the assay according to the manufacturer's protocol, adding the compound at the various concentrations.

-

Data Analysis: Measure the output (e.g., luminescence, fluorescence) and normalize the data to the controls. Plot the percent inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Data Presentation: Potency and Selectivity

| Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Hill Slope | R² |

| PIM1 Kinase | ADP-Glo™ | 1.2 | 1.1 | 0.99 |

| ABL1 Kinase | Z'-LYTE™ | 15.8 | 0.9 | 0.98 |

| COX-2 | Enzyme Immunoassay | > 50 | N/A | N/A |

Biophysical Confirmation of Direct Binding

To ensure the compound directly binds to the target protein, a biophysical assay is essential.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified target protein (e.g., PIM1 kinase) onto a sensor chip (e.g., a CM5 chip).

-

Binding Analysis: Flow a series of concentrations of this compound over the chip surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Kinetics Determination: Analyze the association (kₐ) and dissociation (kₑ) rates from the sensorgram data. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as kₑ/kₐ.

-

Trustworthiness Check: Ensure the binding is specific by flowing the compound over a reference channel with an unrelated immobilized protein. A low response in the reference channel confirms specificity.

Mandatory Visualization: Phase II Workflow

Caption: Hypothesized PIM1 kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing through the phases of broad screening, specific in vitro validation, and cellular confirmation, researchers can build a robust and self-validating body of evidence. The culmination of this workflow will not only define the compound's MoA but also provide critical data for its potential development as a therapeutic agent. Future work would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. (Note: A representative review on the broad therapeutic use of sulfonamides).

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

- Lloyd, C. P., et al. (2005). The design and synthesis of N,N-disubstituted benzenesulfonamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1843-1846. (Note: An example of N,N-disubstituted sulfonamides being explored for targets other than classical carbonic anhydrases).

4-Acetyl-N,N-dimethylbenzenesulfonamide: A Strategic Scaffold for Antiproliferative and Enzyme-Inhibitory Therapeutics

[1]

Executive Summary

4-Acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets through specific derivatization.[1][2] Unlike classic primary sulfonamides (

-

Metabolic Stability: The

-dimethyl substitution blocks rapid metabolic -

Synthetic Versatility: The para-acetyl group functions as a reactive electrophilic "handle," enabling the rapid generation of hydrazone and chalcone libraries with potent antiproliferative activity against breast cancer (MCF-7) and glioblastoma lines.

This guide details the compound's utility as a precursor for next-generation chemotherapeutics, specifically focusing on its conversion into PDI inhibitors and cytotoxic hydrazones.[1]

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore Shift

The therapeutic value of this compound lies in its structural deviation from classic sulfa drugs.[1]

| Feature | Classic Sulfonamide ( | 4-Acetyl-N,N-dimethyl Analog ( | Therapeutic Implication |

| Zinc Binding | High (binds active site Zn²⁺) | Negligible (steric/electronic block) | Shifts target from CA enzymes to non-metalloprotein targets (e.g., PDI).[1] |

| Lipophilicity (LogP) | Low (< 1.0) | Moderate (~2.2) | Enhanced passive transport across the Blood-Brain Barrier (BBB). |

| Metabolism | Rapid N-acetylation / Glucuronidation | Resistant to N-acetylation | Prolonged half-life in plasma; suitable for systemic distribution.[1] |

Target 1: Protein Disulfide Isomerase (PDI) Inhibition

Recent studies identify derivatives of this scaffold as potent inhibitors of PDI, an endoplasmic reticulum (ER) chaperone overexpressed in glioblastoma.[1]

-

Mechanism: The scaffold is converted into a chalcone derivative (via Claisen-Schmidt condensation).[1] The

-unsaturated ketone acts as a Michael acceptor, covalently modifying the active site cysteine thiols (Cys35/Cys38) of PDI.[1] -

Outcome: Inhibition of PDI leads to the accumulation of misfolded proteins, inducing acute ER stress and triggering the Unfolded Protein Response (UPR) mediated apoptosis in tumor cells.

Target 2: Antiproliferative Hydrazones

Condensation of the acetyl group with cyanoacetohydrazides yields hydrazone derivatives.

-

Mechanism: These derivatives function as iron chelators or ribonucleotide reductase inhibitors, disrupting DNA synthesis in rapidly dividing cells (e.g., MCF-7 breast cancer lines).[1]

-

Efficacy:

-dimethyl substitution correlates with higher cytotoxicity (

Part 2: Experimental Workflows

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways transforming the core scaffold into bioactive therapeutics.

Figure 1: Divergent synthesis pathways utilizing the this compound scaffold.[1]

Protocol A: Core Scaffold Synthesis

Objective: High-yield synthesis of this compound from sulfonyl chloride precursors.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 4-acetylbenzenesulfonyl chloride in anhydrous THF at 0°C under nitrogen atmosphere.

-

Step 2: Add TEA, followed by dropwise addition of dimethylamine solution. Caution: Exothermic reaction.[1]

-

Step 3: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Step 4: Quench with brine. Extract with EtOAc (

).[3] Wash organic layer with 1M HCl (to remove excess amine/TEA), then brine.[1] -

Step 5: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane.

-

-

Validation:

-

Appearance: White solid.

-

¹H NMR (DMSO-d₆):

2.65 (s, 3H,

-

Protocol B: Synthesis of Antiproliferative Hydrazones

Objective: Derivatization for MCF-7 cytotoxicity screening.[1]

-

Reagents:

-

Procedure:

-

Step 1: Mix equimolar amounts of scaffold and hydrazide in Ethanol.

-

Step 2: Add 2–3 drops of glacial acetic acid.

-

Step 3: Reflux for 2–4 hours.

-

Step 4: Cool to room temperature. The hydrazone product will precipitate.

-

Step 5: Filter and wash with cold ethanol.

-

-

Bioassay (MTT Protocol):

-

Seed MCF-7 cells (

cells/well).[1] -

Treat with compound (0.1 – 100

) for 48h. -

Assess viability via MTT reduction (absorbance at 570 nm).

-

Target Potency: Expect

for active derivatives.

-

Part 3: Therapeutic Data Summary

The following table summarizes the structure-activity relationship (SAR) data derived from the core scaffold.

| Derivative Class | R-Group Modification | Primary Target | Cell Line | Activity ( | Ref |

| Core Scaffold | None (Parent) | Inactive (Pro-drug) | N/A | [1] | |

| Hydrazone | 2-Cyanoacetyl | DNA Synthesis | MCF-7 (Breast) | [2] | |

| Chalcone | 3,4-Dimethoxyphenyl | PDI (ER Stress) | U87MG (Glioblastoma) | [1] | |

| Chalcone | 4-Fluorophenyl | PDI (ER Stress) | U87MG | [1] |

Note: The core scaffold itself is relatively inert; its value is strictly as a precursor. The N,N-dimethyl group is critical for the cellular uptake of the resulting derivatives.

References

-

Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the use of the this compound scaffold in synthesizing chalcones that target PDI in brain cancer.[1] [Link]

-

Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Details the synthesis of hydrazone derivatives from the scaffold and their activity against MCF-7 breast cancer cells. [Link]

Sources

- 1. 4-ACETYL-N,N-DIMETHYL-BENZENESULFONAMIDE | 60000-87-5 [chemicalbook.com]

- 2. 3938-79-2|4-Acetyl-N,N-diphenylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Structural Elucidation & Crystallographic Analysis of 4-Acetyl-N,N-dimethylbenzenesulfonamide

Executive Summary

Objective: To define the solid-state architecture, conformational preferences, and intermolecular interaction landscape of 4-acetyl-N,N-dimethylbenzenesulfonamide (CAS: 60000-87-5).

Significance: Unlike primary sulfonamides (

Chemical Context & Synthesis

Before crystallographic analysis, high-purity single crystals must be obtained.[1] The synthesis follows a nucleophilic substitution pathway, distinct from the Friedel-Crafts acetylation often used for reverse analogs.[1]

Synthesis Protocol

Reaction: 4-acetylbenzenesulfonyl chloride + dimethylamine

-

Reagents: 4-acetylbenzenesulfonyl chloride (1.0 eq), Dimethylamine (2M in THF, 1.1 eq), Triethylamine (2.0 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

-

Conditions: Stir at room temperature (RT) for 12 hours under inert atmosphere (

). -

Workup: Quench with brine, extract with EtOAc, dry over

, and concentrate. -

Purification: Recrystallization is required for X-ray quality crystals (see Section 3).[1]

Reaction Pathway Visualization

Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Crystallization & Crystal Growth Strategy

The "N,N-dimethyl" motif significantly alters solubility compared to primary sulfonamides.[1] The absence of strong H-bond donors increases solubility in non-polar solvents and lowers the melting point.[1]

| Method | Solvents (Ratio) | Temperature Profile | Expected Morphology | Mechanism |

| Slow Evaporation | Ethanol / Water (4:[1]1) | RT (25°C) | Prisms/Blocks | Polarity-driven packing |

| Vapor Diffusion | THF (inner) / Hexane (outer) | 4°C | Needles/Plates | Solubility reduction |

| Cooling | Acetonitrile | 60°C | Large Prisms | Saturation gradient |

Expert Insight: For this specific molecule, the Ethanol/Water system is preferred.[1] The water molecules can act as "space-fillers" or bridge the sulfonyl oxygens and acetyl carbonyls via weak H-bonds, stabilizing the lattice during nucleation.[1]

X-Ray Diffraction & Structural Analysis

Data Collection Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the terminal methyl groups).[1]

-

Resolution: 0.75 Å or better to resolve the electron density of the acetyl methyl hydrogens.

Predicted Structural Features

Based on analogous N,N-dialkylsulfonamides (e.g., N,N-diisopropyl-4-methylbenzenesulfonamide), the following geometric features are expected:

-

Sulfonamide Geometry:

-

The

bond will show partial double-bond character (approx.[1] 1.62 Å).[1] -

The Nitrogen atom will adopt a flattened pyramidal or planar geometry due to conjugation with the sulfonyl group.[1]

-

Twist Angle: The

torsion angle will likely be near 60-90° to minimize steric clash between the sulfonyl oxygens and the N-methyl groups.[1]

-

-

Acetyl Group Planarity:

-

Intermolecular Interactions (The "Fingerprint"):

Refinement Workflow

Caption: Standard crystallographic refinement workflow using SHELX suite.

Pharmaceutical Implications

The crystal structure directly informs the physicochemical properties of the drug candidate.[1]

-

Polymorphism Risk: High.[1] The flexibility of the N,N-dimethyl and Acetyl groups allows for multiple conformational energy minima.[1] A conformational polymorph screen is recommended.[1]

-

Solubility: The "greasy" dimethyl cap increases lipophilicity (

).[1] The crystal density is expected to be lower than the primary amide analog due to less efficient packing (lack of strong H-bonds).[1]

References

-

Synthesis & SAR: Shin, Y., et al. (2018).[1] Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Structural Analog (N,N-diisopropyl): McCulla, R. D., et al. (2020).[1] Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E.

-

Commercial Availability: Sigma-Aldrich / Merck.[1] this compound Product Page.

-

General Sulfonamide Crystallography: Gelbrich, T., et al. (2007).[1] Systematic investigation of the structural diversity in N-substituted benzenesulfonamides. CrystEngComm.

Sources

Methodological & Application

Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide from 4-acetylbenzenesulfonyl chloride: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals

Abstract

Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The synthesis proceeds via the nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with dimethylamine. This guide offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization. The content is designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, safety, and high-purity outcomes.

Introduction and Scientific Background

The sulfonamide functional group is a critical pharmacophore found in a multitude of clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives remains a highly active area of research for drug discovery. The target molecule, this compound, serves as a valuable building block, featuring a reactive acetyl group for further chemical modification and a stable sulfonamide linkage.

The core of this synthesis is the reaction between an arylsulfonyl chloride and an amine, a robust and high-yielding transformation.[1] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine. Understanding the kinetics and controlling the reaction conditions are paramount to minimizing side reactions and maximizing the yield of the desired product. This protocol has been optimized for clarity, safety, and efficiency.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-acetylbenzenesulfonyl chloride and dimethylamine proceeds through a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (the nucleophile) attacks the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A second equivalent of dimethylamine, or another added base (e.g., triethylamine), acts as a Brønsted-Lowry base, abstracting a proton from the positively charged nitrogen atom. This step neutralizes the product and generates dimethylammonium chloride as a byproduct.

The use of an ice bath is critical to control the exothermicity of the reaction, while the inclusion of a base is necessary to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) formed in situ.[2]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per run) | Purity | Notes |

| 4-Acetylbenzenesulfonyl chloride | 1788-10-9 | 218.66 | 5.00 g (22.86 mmol) | ≥95% | Moisture sensitive. Corrosive.[3] |

| Dimethylamine solution | 124-40-3 | 45.08 (as free base) | 12.9 mL (101.4 mmol) | 40% wt. in H₂O | Pungent odor. Corrosive. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | Anhydrous | Solvent for reaction and extraction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | 1 M (aq) | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | Saturated (aq) | For aqueous work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | Saturated (aq) | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Anhydrous | Drying agent. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Reagent Grade | For recrystallization. |

| Hexanes | 110-54-3 | 86.18 | As needed | Reagent Grade | For recrystallization. |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

125 mL dropping funnel

-

Thermometer

-

Nitrogen inlet/outlet (or drying tube)

-

500 mL separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

Analytical equipment: NMR spectrometer, FT-IR spectrometer, melting point apparatus.

Safety and Handling Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

4-Acetylbenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release HCl gas. Handle under an inert atmosphere where possible and store in a desiccator.

-

Dimethylamine: Flammable, corrosive, and toxic. The vapors are extremely irritating to the respiratory tract and eyes. Use a pre-made aqueous solution to minimize handling of the gaseous form.

-

Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Detailed Experimental Protocol

Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Place the flask in an ice-water bath on a magnetic stirrer.

-

Establish an inert atmosphere by flushing the flask with dry nitrogen gas.

Synthesis Procedure

-

Dissolution of Starting Material: To the reaction flask, add 4-acetylbenzenesulfonyl chloride (5.00 g, 22.86 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

-

Preparation of Nucleophile: In a separate beaker, carefully measure the 40% aqueous dimethylamine solution (12.9 mL, 101.4 mmol, ~4.4 equivalents). The excess dimethylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Controlled Addition: Transfer the dimethylamine solution to a dropping funnel. Add the solution dropwise to the stirred, cooled (0-5 °C) solution of the sulfonyl chloride over a period of 30-45 minutes. Causality: A slow, controlled addition is crucial to manage the reaction's exothermic nature and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Warm to Room Temperature: Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

1 M HCl (50 mL) to remove excess dimethylamine.

-

Saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid.

-

Brine (50 mL) to reduce the solubility of organic material in the aqueous layer.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g).[4]

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

-

Recrystallization: The crude this compound can be purified by recrystallization.[5]

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Visualization of Workflow and Chemistry

Overall Reaction Scheme

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques. [6]

| Analysis | Expected Result |

|---|---|

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% (typical) |

| Melting Point | 138-141 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.10 (d, 2H, Ar-H), δ ~8.00 (d, 2H, Ar-H), δ ~2.75 (s, 6H, N(CH₃)₂), δ ~2.65 (s, 3H, COCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~197.0 (C=O), δ ~142.0 (Ar-C), δ ~140.0 (Ar-C), δ ~129.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~38.0 (N(CH₃)₂), δ ~27.0 (COCH₃) |

| FT-IR (ATR, cm⁻¹) | ~1685 (C=O stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) |

Discussion and Troubleshooting

-

Low Yield: A common reason for low yield is the incomplete reaction or loss of product during work-up. Ensure the reaction runs for the specified time. During recrystallization, use a minimal amount of hot solvent to avoid significant product loss in the mother liquor.

-

Impure Product: If the starting sulfonyl chloride has degraded due to moisture, the yield will be lower and purification may be more challenging. Always use a fresh or properly stored bottle of 4-acetylbenzenesulfonyl chloride. The primary impurity is often the corresponding sulfonic acid, which can be removed by the basic wash (NaHCO₃) during the work-up.

-

Alternative Base: While excess dimethylamine is used here for simplicity, a non-nucleophilic tertiary amine like triethylamine (2 equivalents) can be used in an anhydrous solvent system. This can sometimes lead to a cleaner reaction but requires an additional reagent.

This robust protocol provides a reliable method for the multigram synthesis of this compound. By carefully controlling the reaction parameters and adhering to safety guidelines, researchers can consistently obtain a high yield of this valuable synthetic intermediate.

References

- Google Patents. (n.d.). Preparation method of p-acetamidobenzenesulfonyl chloride. CN113636961A.

-

National Center for Biotechnology Information. (n.d.). 4-Acetylbenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]

- Google Patents. (1957). Sulfonamide purification process. US2777844A.

-

Singh, J., et al. (2021). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Retrieved from [Link]

-

King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]

-

Liu, C., et al. (2020). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Retrieved from [Link]

-

Li, R., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. Retrieved from [Link]

-

Wang, L., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Chemical Papers. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Methodological Guide for the Evaluation of 4-acetyl-N,N-dimethylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is critical for a host of physiological processes, including pH homeostasis, gas transport, and ion secretion.[1][3] The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has established them as high-value therapeutic targets.[4][5] The sulfonamide moiety is the cornerstone of classical CA inhibitor design, with its primary SO₂NH₂ group acting as a zinc-binding group within the enzyme's active site.[6][7] This application note presents 4-acetyl-N,N-dimethylbenzenesulfonamide, a compound containing a core benzenesulfonamide structure, as a novel candidate for investigation. While its inhibitory activity against CAs has not been previously reported, its structure warrants evaluation. This guide provides a comprehensive, field-proven framework for researchers to systematically characterize the compound's inhibitory potential, from initial in vitro enzymatic assays and kinetic analysis to determining isoform selectivity and assessing its effects in a cellular context.

Introduction to Carbonic Anhydrases and the Rationale for Investigation

The human body expresses 15 isoforms of carbonic anhydrase, 12 of which are catalytically active.[8] These isoforms are distributed in various tissues and cellular compartments, each playing a distinct physiological role. For example, CA II is a high-activity, cytosolic enzyme found in abundance in red blood cells, while CA IX is a transmembrane isoform that is highly overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[9][10]

The development of isoform-selective inhibitors is a major goal in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target side effects.[8][11] The primary sulfonamide group is a highly effective zinc-binding pharmacophore that anchors inhibitors to the catalytic zinc ion in the CA active site.[7][12]

Compound of Interest: this compound (hereafter "ADBSA") is a synthetic compound featuring the benzenesulfonamide scaffold. While it is a tertiary sulfonamide, unlike the primary sulfonamides of classic inhibitors like Acetazolamide, its structural similarity merits investigation. This document outlines the necessary protocols to determine if ADBSA possesses any CA inhibitory activity and to characterize its pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60000-87-5 | [13] |

| Molecular Formula | C₁₀H₁₃NO₃S | [13] |

| Molecular Weight | 227.28 g/mol | [13] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be slightly soluble in water. Requires empirical determination. | - |

In Vitro Enzymatic Inhibition Assay: Determining IC₅₀

The foundational experiment to screen for CA inhibitory activity is a robust in vitro enzymatic assay. The most common and reliable method is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to CA activity.[14]

Scientific Rationale

This assay provides a direct measure of the compound's ability to interfere with the enzyme's catalytic function. By titrating the concentration of ADBSA, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. Including a known CA inhibitor, such as Acetazolamide, serves as a positive control to validate the assay's performance.[15]

Detailed Protocol: p-NPA Hydrolysis Assay

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to the final volume.[14]

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human Carbonic Anhydrase II (hCA II) in cold Assay Buffer. Aliquot and store at -80°C.

-

Enzyme Working Solution: Immediately before use, dilute the hCA II stock solution to the final assay concentration (e.g., 2 µg/mL) in Assay Buffer. Keep on ice.

-

Substrate Stock Solution: Prepare a 100 mM stock of p-Nitrophenyl Acetate (p-NPA) in acetonitrile.

-

Substrate Working Solution: Dilute the p-NPA stock solution to 10 mM in acetonitrile.

-

Test Compound (ADBSA) Stock: Prepare a 10 mM stock solution of ADBSA in 100% DMSO.

-

Positive Control Stock: Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

2. Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the ADBSA and Acetazolamide stocks in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

-

Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the appropriate wells of a clear, flat-bottom 96-well plate.

-

Add 178 µL of Assay Buffer to each well.

-

To initiate the pre-incubation, add 10 µL of the Enzyme Working Solution to all wells except the "Blank" wells (add 10 µL of Assay Buffer to these instead). The total volume is now 190 µL.

-

Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.[14]

-

Initiate the enzymatic reaction by adding 10 µL of the 10 mM Substrate Working Solution to all wells. The final volume will be 200 µL.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.[14]

3. Plate Layout Example:

| 1 (Blank) | 2 (Vehicle) | 3 (AZA-1) | 4 (AZA-2) | ... | 12 (ADBSA-10) | |

| A | Buffer+Sub | DMSO+Enz+Sub | AZA Dil 1 | AZA Dil 2 | ... | ADBSA Dil 10 |

| B | Buffer+Sub | DMSO+Enz+Sub | AZA Dil 1 | AZA Dil 2 | ... | ADBSA Dil 10 |

| C | Buffer+Sub | DMSO+Enz+Sub | AZA Dil 1 | AZA Dil 2 | ... | ADBSA Dil 10 |

| ... | ... | ... | ... | ... | ... | ... |

4. Data Analysis:

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Correct all rates by subtracting the average rate of the Blank wells (background hydrolysis).

-

Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Plot Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.

Workflow for In Vitro IC₅₀ Determination

Caption: Workflow diagram for determining the IC₅₀ of ADBSA.

Assessing Isoform Selectivity

A therapeutically viable CA inhibitor should ideally exhibit selectivity for the target isoform over others to avoid unwanted side effects. For instance, a drug targeting the tumor-associated CA IX should have minimal activity against the highly abundant cytosolic CA II.[9][16]

Scientific Rationale

By repeating the IC₅₀ determination assay with a panel of purified human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII), we can establish a selectivity profile for ADBSA. The ratio of IC₅₀ values between isoforms provides a quantitative measure of selectivity.

Protocol for Selectivity Profiling

-

Procure purified, active recombinant human CA isoforms (e.g., hCA I, hCA IX, hCA XII).

-

Repeat the In Vitro Enzymatic Inhibition Assay protocol described in Section 2 for each individual isoform.

-

Scientist's Note: The optimal enzyme concentration may vary between isoforms to achieve a suitable linear reaction rate. Preliminary enzyme titration experiments are recommended for each new isoform.

-

-

Calculate the IC₅₀ value of ADBSA against each isoform.

-

Calculate the Selectivity Index (SI) for the target isoform (e.g., CA IX) over an off-target isoform (e.g., CA II) using the formula: SI = IC₅₀ (off-target, e.g., hCA II) / IC₅₀ (target, e.g., hCA IX) A higher SI value indicates greater selectivity for the target isoform.

Hypothetical Selectivity Data for ADBSA

| Isoform | ADBSA IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |

| hCA I | 15,200 | 250 | - |

| hCA II | 9,800 | 12 | 0.2 (Non-selective) |

| hCA IX | 450 | 25 | - |

| hCA XII | 830 | 6 | - |

Conceptual Diagram of Isoform Selectivity

Caption: Ideal selective inhibition of target vs. off-target isoforms.

Cell-Based Assay to Assess Functional Efficacy

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can engage its target in a complex biological environment and elicit a functional response.

Scientific Rationale

For a CA IX inhibitor, a key functional outcome is the reduction of extracellular acidification in hypoxic cancer cells. CA IX contributes to maintaining intracellular pH by exporting protons generated during anaerobic metabolism. Inhibiting CA IX should therefore decrease the rate of proton extrusion. This can be measured using platforms that monitor the extracellular acidification rate (ECAR).[17]

Protocol Outline: ECAR Assay in Hypoxic Cancer Cells

-

Cell Culture: Culture a cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) under standard conditions.

-

Induce Hypoxia: Seed cells onto a specialized microplate for ECAR measurement. Induce CA IX expression by incubating the cells in a hypoxic chamber (1% O₂) for 16-24 hours prior to the assay.

-

Compound Treatment: Replace the culture medium with a low-buffer assay medium. Treat cells with various concentrations of ADBSA and controls (vehicle, positive control).

-

ECAR Measurement: Place the plate into an extracellular flux analyzer (e.g., Seahorse XF Analyzer). Measure the basal ECAR and the response after compound addition.

-

Data Analysis: A successful inhibitor will cause a dose-dependent decrease in the ECAR of hypoxic cells with minimal effect on normoxic cells (which express low levels of CA IX).

Conclusion and Future Directions